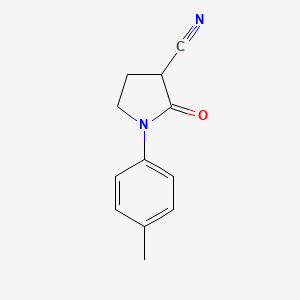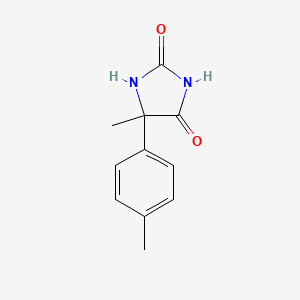
4-Methylpiperazine-1-propanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpiperazine-1-propanol dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperazine-1-propanol dihydrochloride typically involves the reaction of 4-methylpiperazine with propanol under acidic conditions to form the dihydrochloride salt. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts such as palladium or ruthenium can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperazine-1-propanol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methylpiperazine-1-propanol dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a reagent in various biochemical assays and studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those with piperazine moieties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methylpiperazine-1-propanol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Methylpiperazine-1-propanol dihydrochloride include:
Piperazine: A simpler structure with a wide range of applications in medicine and industry.
1-Methylpiperazine: Another derivative with similar chemical properties but different biological activities.
4-Ethylpiperazine: A compound with an ethyl group instead of a methyl group, leading to different reactivity and applications
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable dihydrochloride salts makes it particularly useful in pharmaceutical formulations .
Properties
CAS No. |
82980-50-5 |
|---|---|
Molecular Formula |
C8H19ClN2O |
Molecular Weight |
194.70 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-9-4-6-10(7-5-9)3-2-8-11;/h11H,2-8H2,1H3;1H |
InChI Key |
FVWYYTNXFBBTTL-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCO.Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)CCCO.Cl |
Key on ui other cas no. |
82980-50-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Methylphenyl)isoxazol-3-yl]methanol](/img/structure/B3022908.png)













